3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
Given its potential use in peptide synthesis , it may be involved in the modification of proteins and peptides, which could impact various biochemical pathways depending on the specific context.
Pharmacokinetics
The boc group is known to improve the stability of compounds, which could potentially enhance their bioavailability .
Result of Action
Its potential role in peptide synthesis suggests that it could be used to modify the structure and function of proteins and peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s solubility can affect its action. For example, Boc-protected amino acid ionic liquids are miscible in certain solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but immiscible in others like diethyl ether, ethyl acetate, and hexane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in solvents like tetrahydrofuran or acetonitrile . The reaction conditions are generally mild, often performed at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the preparation of tert-butoxycarbonyl-protected amino acids can be scaled up using continuous flow microreactor systems. This method enhances the efficiency and sustainability of the process, allowing for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used to replace the tert-butoxycarbonyl group under appropriate conditions.
Major Products Formed
The major product formed from the deprotection reaction is the free amine, which can then undergo further functionalization depending on the desired synthetic pathway.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-D-tert-leucine
- Boc-D-Tle-OH
- ®-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amino group. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-6-10(4,5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZXQEWVQORQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472869 | |
Record name | 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180181-02-6 | |
Record name | 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.